13(S)-羟十八碳二烯酸甲酯

描述

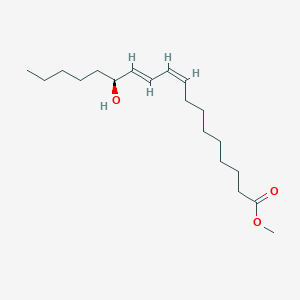

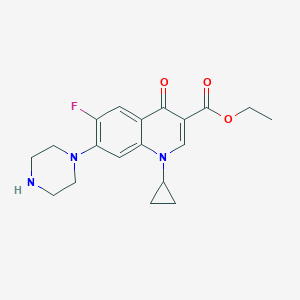

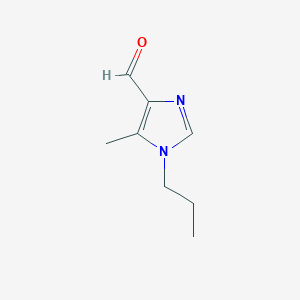

13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) is a 15-lipoxygenase metabolite of linoleic acid produced in endothelial cells, leukocytes, and tumor cells. The biological effects of 13(S)-HODE include inhibition of tumor cell adhesion to the endothelium at concentrations around 1 µM, and down regulation of IRGpIIb/IIIa receptor expression. 13(S)-HODE methyl ester is a neutral, more lipophilic form of the free acid that can been used as an analytical standard for 13(S)-HODE.

科学研究应用

表面活性剂中的乳化剂

13(S)-羟十八碳二烯酸甲酯: 作为表面活性剂中的乳化剂具有潜在应用价值。其稳定乳液的能力使其在洗涤剂和其他清洁剂的生产中具有重要价值。 该化合物的亲水亲油平衡 (HLB) 表明其适合用于创建油包水 (O/W) 乳液,这在各种工业和家用清洁产品中至关重要 .

生物燃料生产

该酯还在生物燃料生产(尤其是生物柴油)领域得到探索。它可以通过诸如酯交换反应和酯化反应等工艺合成,超声处理可增强这些反应。 这种方法提高了反应速率,减少了对催化剂的需求,使得生物柴油生产更加高效和可持续 .

热物理性能增强

在纳米流体领域,13(S)-羟十八碳二烯酸甲酯 用于提高流体的热物理性能。 例如,当与 MXene 纳米片结合时,所得纳米流体表现出增强的热和流变特性,这对于各种热传递应用是有益的 .

作用机制

Target of Action

Similar compounds such as tridecanoic acid methyl ester (tame) have been found to target enteropathogenic gram-positive and gram-negative bacteria .

Mode of Action

It’s worth noting that related compounds like tame have been shown to disrupt cellular morphology, causing significant extracellular leakage activity . This disruption leads to significant rupturing of bacterial cells due to induced autolysis .

Biochemical Pathways

Related compounds like jasmonates, which are lipid-derived signaling compounds, are formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway .

Pharmacokinetics

Studies on similar compounds like ibuprofen methyl ester have shown that the rate-limiting step of isomerization is the excitation of the compound in its initial structure to the first excited singlet state .

Result of Action

Related compounds have been shown to cause significant changes in cellular morphology and induce autolysis .

Action Environment

Studies on related compounds have shown that ultrasonication can significantly enhance the reaction rate and assist in the miscibility of oil and methanol, thus decreasing the amount of catalyst needed for the reaction .

属性

IUPAC Name |

methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMLLPSSQZSZOA-QGWXGPBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)

![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)

![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B174012.png)